7-Chloroquinoline-3-carboxylic acid

Overview

Description

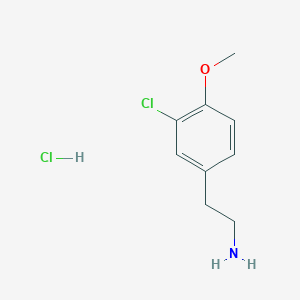

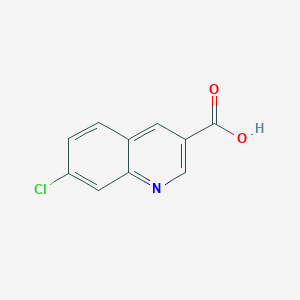

7-Chloroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It has a molecular weight of 207.61 .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been reported in various studies . For instance, one study discusses the use of enaminone as a replacement for 1,3-dicarbinols to improve the yield and practicality of the reaction .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The structure of the compound is characterized by spectroscopic methods .Chemical Reactions Analysis

Quinoline derivatives, including this compound, have been involved in various chemical reactions . For example, one study highlighted the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis

The physical and chemical properties of carboxylic acids, including this compound, have been discussed in various studies . For instance, carboxylic acids are weak acids, but they are many orders of magnitude stronger than the corresponding alcohols .Scientific Research Applications

Multicomponent Crystal Formation in Antimalarials

Research by Clements et al. (2019) explored the formation of multicomponent crystals from triazole-linked 7-chloroquinoline antimalarials and aromatic acids. These crystals showed potential as an alternative for ineffective antiplasmodial agents, displaying varied physicochemical properties and efficacy against Plasmodium falciparum. The study raises important questions about the viability of multicomponent crystals in antimalarial therapy (Clements et al., 2019).

Synthesis and Biological Properties

Wilhelm et al. (2014) described the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, focusing on their anticonvulsant, antinociceptive, and anti-inflammatory properties. The compounds showed significant effects in reducing seizures and combating acute pain, highlighting their potential in pharmacology (Wilhelm et al., 2014).

Photodegradation in Herbicides

Pinna and Pusino (2012) studied the photodegradation of quinolinecarboxylic herbicides, including 7-chloroquinoline derivatives. The research focused on degradation under different irradiation wavelengths and in the presence of titanium dioxide. The findings provide insights into the environmental impact and degradation pathways of these herbicides (Pinna & Pusino, 2012).

Antimicrobial Activity and Microwave-irradiated Synthesis

Bhatt and Agrawal (2010) investigated the synthesis of 7-substitutedquinoline-4-carboxylic acid derivatives, including 7-chloroquinoline, and their antimicrobial properties. The study highlights the effectiveness of these compounds against a range of microorganisms, offering potential applications in antimicrobial therapy (Bhatt & Agrawal, 2010).

Antioxidant and Prooxidative Effects

Liu et al. (2002) explored the antioxidative and prooxidative effects of 7-chloro-4-hydroxyquinoline (CQ) derivatives, focusing on their impact on free-radical-induced hemolysis of erythrocytes. The study provides valuable insights into the potential of these compounds as antioxidant drugs and their effects in different distributive statuses (Liu et al., 2002).

Novel Derivatives Synthesis for Cytotoxic and Antibacterial Agents

Sudeesh and Gururaja (2017) synthesized novel derivatives of 7-chloroquinoline, assessing their cytotoxic and antibacterial activities. The findings suggest the potential use of these compounds in treating various bacterial infections and cancer (Sudeesh & Gururaja, 2017).

Mechanism of Action

Target of Action

It is known that similar compounds, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites .

Mode of Action

Chloroquine, a related compound, prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme, which kills the parasite

Biochemical Pathways

It is known that chloroquine affects the heme to hemazoin conversion pathway in malarial parasites .

Result of Action

Based on the known effects of similar compounds, it is possible that 7-chloroquinoline-3-carboxylic acid may lead to the accumulation of toxic heme in malarial parasites, resulting in their death .

Safety and Hazards

The safety and hazards associated with 7-Chloroquinoline-3-carboxylic acid have been discussed in various sources . For example, one source suggests not to breathe dust, ensure adequate ventilation, wear personal protective equipment/face protection, and not to get in eyes, on skin, or on clothing .

Future Directions

The future directions of research on 7-Chloroquinoline-3-carboxylic acid and other quinoline derivatives have been discussed in various studies . For instance, one study highlights the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .

Biochemical Analysis

Biochemical Properties

7-Chloroquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied as an inhibitor of protein kinase CK2, an enzyme involved in numerous cellular processes, including cell growth and apoptosis . The interaction between this compound and protein kinase CK2 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the phosphorylation of proteins involved in cell cycle regulation and apoptosis . This modulation can lead to altered cell proliferation and survival rates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can result in changes in gene expression and cellular function. For instance, the compound’s interaction with protein kinase CK2 involves binding to the enzyme’s active site, preventing substrate phosphorylation and subsequent downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of cellular pathways. At higher doses, toxic or adverse effects may occur. Studies have reported threshold effects, where the compound’s efficacy plateaus or diminishes at certain concentrations . Additionally, high doses of this compound can lead to toxicity, affecting organ function and overall health.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting cellular function and overall metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and efficacy, influencing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name |

7-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGQWTWQNIGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588874 | |

| Record name | 7-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892874-49-6 | |

| Record name | 7-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.